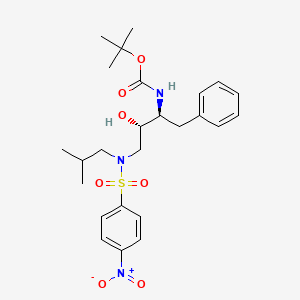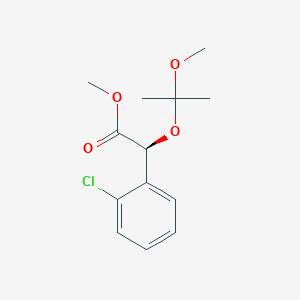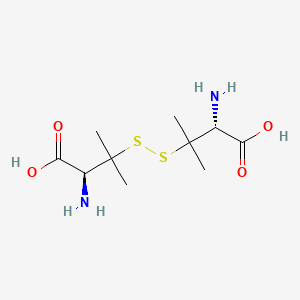
3-(Aminomethyl)-4-fluorobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-4-fluorobenzoyl chloride is an organic compound that features a benzoyl chloride group substituted with an aminomethyl group and a fluorine atom on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-fluorobenzoyl chloride typically involves the introduction of the aminomethyl group and the fluorine atom onto a benzoyl chloride precursor. One common method involves the reaction of 4-fluorobenzoyl chloride with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-4-fluorobenzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.
Acylation Reactions: The benzoyl chloride group can react with amines to form amides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Acylation Reactions: Reagents like primary or secondary amines are used under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted benzoyl derivatives.
Acylation Reactions: Products are typically amides.
Reduction Reactions: Products include amines or alcohols depending on the reducing agent used.
Applications De Recherche Scientifique
3-(Aminomethyl)-4-fluorobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-4-fluorobenzoyl chloride involves its reactivity as an acyl chloride and its ability to form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as forming amides with amines or undergoing substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzoyl chloride: Lacks the aminomethyl group, making it less reactive in certain substitution reactions.
3-(Aminomethyl)benzoyl chloride: Lacks the fluorine atom, which can influence the compound’s reactivity and properties.
Propriétés
Numéro CAS |
771573-07-0 |
|---|---|
Formule moléculaire |
C8H7ClFNO |
Poids moléculaire |
187.60 g/mol |
Nom IUPAC |
3-(aminomethyl)-4-fluorobenzoyl chloride |
InChI |
InChI=1S/C8H7ClFNO/c9-8(12)5-1-2-7(10)6(3-5)4-11/h1-3H,4,11H2 |
Clé InChI |
HRZYJXDQCOOKKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)Cl)CN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)

![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B13415057.png)







![2-Propenoic acid, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13415096.png)


